

standard operating procedure for MN-05 handling

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Compound of Interest

Compound Name: MN-05

Cat. No.: B609196

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Application Notes and Protocols: MN-05

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Introduction

MN-05 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. By inhibiting MEK, **MN-05** effectively blocks the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival. These application notes provide detailed protocols for the handling and use of **MN-05** in various in vitro assays.

Chemical and Physical Properties

Property	Value
Molecular Weight	452.3 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (>25 mg/mL)
Purity	>98% (by HPLC)
Storage	Store at -20°C, protect from light
CAS Number	102987-34-2

In Vitro Kinase Activity

Kinase Target	IC50 (nM)
MEK1	1.2
MEK2	2.5
ERK1	>10,000
ERK2	>10,000
p38α	>10,000

Experimental Protocols

Preparation of MN-05 Stock Solutions

For in vitro experiments, **MN-05** should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

- 10 mM Stock Solution:
 - Allow the **MN-05** vial to equilibrate to room temperature before opening.
 - Add 2.21 mL of sterile DMSO to 10 mg of **MN-05** powder.
 - Vortex thoroughly until the compound is completely dissolved.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C.

In Vitro Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of **MN-05** against MEK1.

- Materials:
 - Recombinant human MEK1 (active)
 - Recombinant human ERK2 (inactive)
 - ATP
 - Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
 - **MN-05** serial dilutions
 - 96-well plates
 - ADP-Glo™ Kinase Assay (Promega) or similar detection system
- Procedure:
 - Prepare a reaction mixture containing assay buffer, inactive ERK2 (substrate), and active MEK1.
 - Add serial dilutions of **MN-05** or DMSO (vehicle control) to the wells of a 96-well plate.
 - Add the MEK1/ERK2 reaction mixture to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for 60 minutes.

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, following the manufacturer's instructions.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of **MN-05** on the proliferation of a cancer cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MEK/ERK activation).

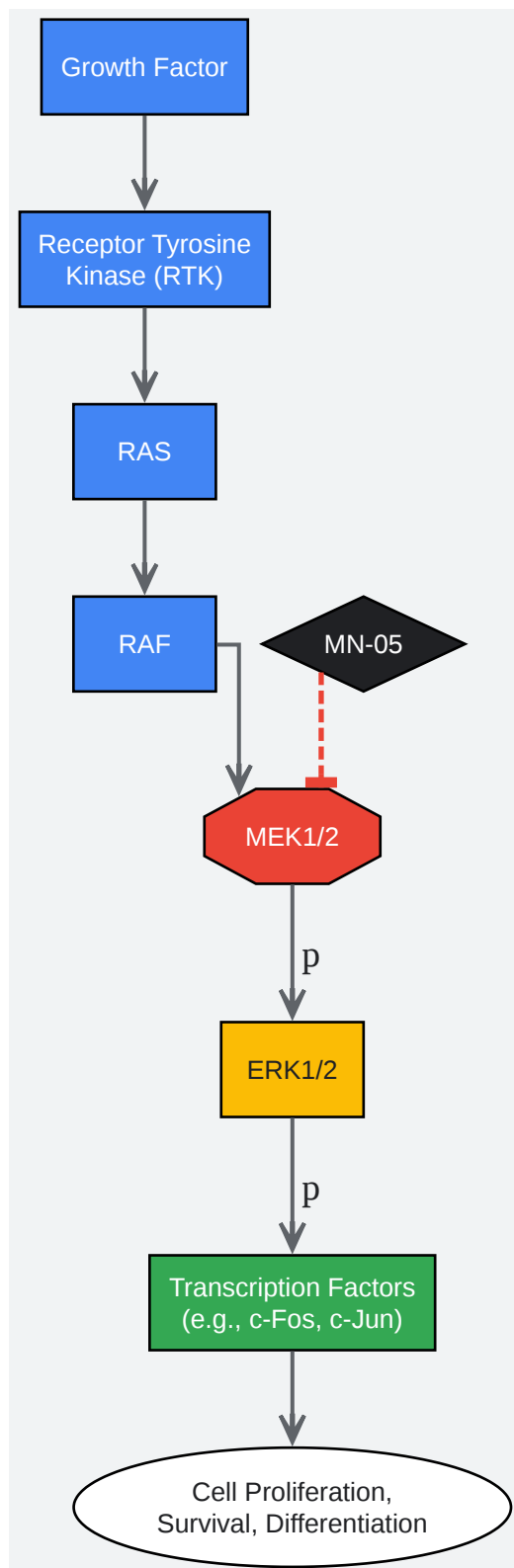
- Materials:
 - A375 cells
 - Complete growth medium (e.g., DMEM with 10% FBS)
 - **MN-05** serial dilutions
 - MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 - Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
 - 96-well cell culture plates
- Procedure:
 - Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **MN-05** or DMSO (vehicle control) for 72 hours.
 - Add MTT reagent to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of ERK Phosphorylation

This protocol is used to confirm the mechanism of action of **MN-05** by assessing the phosphorylation status of ERK1/2.

- Materials:
 - A375 cells
 - **MN-05**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Procedure:
 - Seed A375 cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **MN-05** (e.g., 0, 1, 10, 100 nM) for 2 hours.
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations



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Caption: MAPK signaling pathway showing the inhibitory action of **MN-05** on MEK1/2.



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Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

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